molecular formula C10H10LiN B14470300 lithium;4-ethynyl-N,N-dimethylaniline CAS No. 66363-40-4

lithium;4-ethynyl-N,N-dimethylaniline

Cat. No.: B14470300
CAS No.: 66363-40-4
M. Wt: 151.2 g/mol
InChI Key: FTQOGQHLJNHNOH-UHFFFAOYSA-N
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Description

Lithium;4-ethynyl-N,N-dimethylaniline, also known as 4-ethynyl-N,N-dimethylaniline, is an organic compound with the molecular formula C10H11N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by methyl groups, and an ethynyl group is attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

4-Ethynyl-N,N-dimethylaniline can be synthesized through the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene . This method involves the removal of the hydroxyl group and the formation of the ethynyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Scientific Research Applications

4-Ethynyl-N,N-dimethylaniline is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethynyl-N,N-dimethylaniline involves its ability to participate in various chemical reactions due to the presence of the ethynyl group and the dimethylamino group. These functional groups allow it to form bonds with other molecules, facilitating the synthesis of complex compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

4-Ethynyl-N,N-dimethylaniline can be compared with other similar compounds, such as:

These compounds share the ethynyl group but differ in their substituents on the benzene ring, which affects their reactivity and applications.

Properties

CAS No.

66363-40-4

Molecular Formula

C10H10LiN

Molecular Weight

151.2 g/mol

IUPAC Name

lithium;4-ethynyl-N,N-dimethylaniline

InChI

InChI=1S/C10H10N.Li/c1-4-9-5-7-10(8-6-9)11(2)3;/h5-8H,2-3H3;/q-1;+1

InChI Key

FTQOGQHLJNHNOH-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN(C)C1=CC=C(C=C1)C#[C-]

Origin of Product

United States

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